![molecular formula C23H13F2N3O3S B11140153 (2Z)-6-(4-fluorobenzyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11140153.png)
(2Z)-6-(4-fluorobenzyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl furan and 4-fluorophenyl methyl thiazolo-triazine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
- 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene
Uniqueness
Compared to similar compounds, (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exhibits unique structural features, such as the combination of fluorophenyl and furan groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H13F2N3O3S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H13F2N3O3S/c24-15-5-1-13(2-6-15)11-18-21(29)26-23-28(27-18)22(30)20(32-23)12-17-9-10-19(31-17)14-3-7-16(25)8-4-14/h1-10,12H,11H2/b20-12- |
InChI Key |
WBJQCKGHIKSJFK-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B11140070.png)
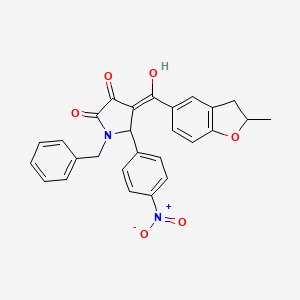
![ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11140095.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide](/img/structure/B11140111.png)
![N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11140114.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11140122.png)
![N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide](/img/structure/B11140128.png)
![6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11140129.png)
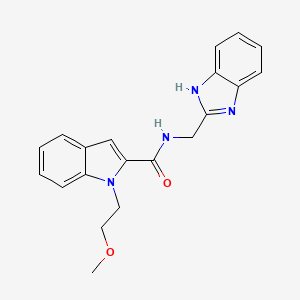
![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B11140133.png)
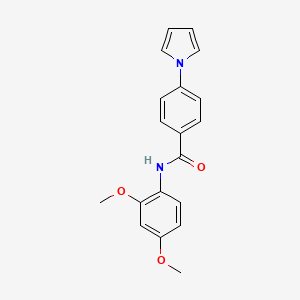
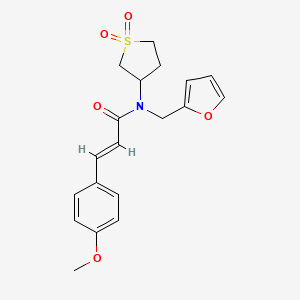
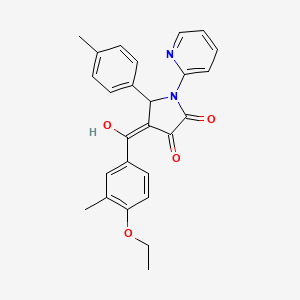
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide](/img/structure/B11140145.png)
